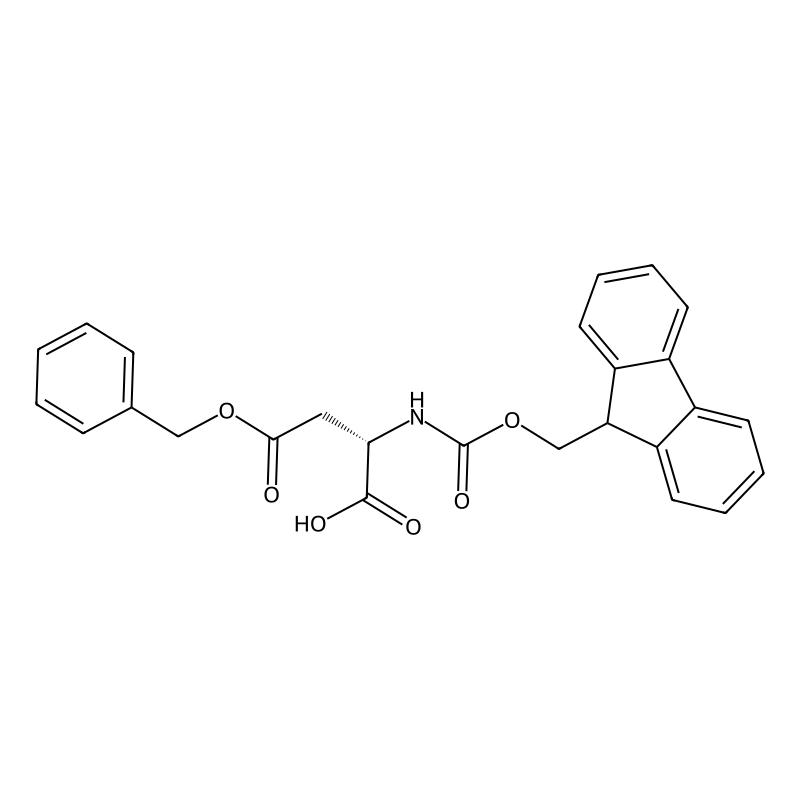

(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid (Fmoc-Asp(OBzl)-OH, CAS: 86060-84-6) is a core orthogonally protected amino acid building block utilized in both solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS) . Featuring a base-labile N-alpha-Fmoc group and an acid-stable, hydrogenolysis-susceptible beta-benzyl ester, this compound is engineered for complex synthetic workflows requiring selective side-chain masking. It is primarily procured for the synthesis of protected peptide fragments, cyclic peptides, and acid-sensitive glycopeptides where standard tert-butyl (tBu) protection strategies fail due to premature cleavage during mild acid treatments .

Research Fit

In routine SPPS workflows, Fmoc-Asp(OtBu)-OH is the default choice due to its single-step global cleavage in 95% trifluoroacetic acid (TFA). However, substituting Fmoc-Asp(OBzl)-OH with the OtBu analog catastrophically fails in orthogonal protocols requiring the isolation of fully protected peptide fragments . Because the OtBu group is highly TFA-labile, it cannot survive the mild acid cleavage conditions (e.g., 1-2% TFA) used to detach peptides from hyper-acid-sensitive resins like 2-Chlorotrityl chloride (2-CTC). Conversely, the benzyl ester remains completely intact under these conditions, ensuring the aspartic acid side chain remains protected for downstream liquid-phase fragment condensation or selective on-resin cyclization .

Substitution Risk

-

Fmoc-Asp(OtBu)-OH

Both protecting groups are acid-labile, limiting orthogonal selectivity; orthogonal deprotection strategies may require validation.

-

Boc-Asp(OBzl)-OH

Boc group requires TFA before Fmoc coupling, incompatible with standard Fmoc SPPS workflow; may require method adaptation.

-

Fmoc-Asp(OMe)-OH

Methyl ester may exhibit different aspartimide risk and solubility profile; substitution may shift impurity profiles.

Absolute Stability in Mild to Moderate TFA Concentrations

When synthesizing protected peptide fragments on 2-CTC resin, the peptide must be cleaved using 1-5% TFA in DCM. Fmoc-Asp(OtBu)-OH exhibits significant premature side-chain deprotection under these conditions, whereas Fmoc-Asp(OBzl)-OH demonstrates >99% stability [1]. Furthermore, even in 95% TFA—the standard global cleavage cocktail—the benzyl ester remains intact, allowing for the generation of peptides with selectively masked aspartic acid residues for subsequent targeted modifications [2].

| Evidence Dimension | Side-chain stability in 95% TFA (1-2 hours) |

| Target Compound Data | >99% intact (OBzl retained) |

| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (>99% cleaved to free acid) |

| Quantified Difference | Complete binary orthogonality in TFA-based cleavage cocktails |

| Conditions | Standard SPPS global cleavage conditions (95% TFA / scavengers at room temperature) |

Procuring the OBzl derivative is mandatory for synthesizing fully protected peptide fragments or performing selective side-chain modifications post-cleavage.

Cost-Effective Deprotection vs. Allyl Esters

For syntheses requiring an orthogonal protecting group that survives TFA, buyers often choose between benzyl (OBzl) and allyl (OAll) esters. While Fmoc-Asp(OAll)-OH provides excellent orthogonality, its removal requires stoichiometric or catalytic amounts of expensive, air-sensitive palladium(0) complexes (e.g., Pd(PPh3)4) and specific scavengers [1]. In contrast, Fmoc-Asp(OBzl)-OH is quantitatively deprotected using standard catalytic hydrogenation (H2 over Pd/C) or transfer hydrogenation. This eliminates heavy-metal contamination risks associated with soluble Pd catalysts and drastically reduces reagent costs during industrial scale-up [2].

| Evidence Dimension | Deprotection reagent requirement and cost-efficiency |

| Target Compound Data | Heterogeneous Pd/C with H2 gas (low cost, easily filtered) |

| Comparator Or Baseline | Fmoc-Asp(OAll)-OH (requires expensive, homogeneous Pd(0) complexes) |

| Quantified Difference | Eliminates homogeneous transition-metal catalyst dependency for side-chain unmasking |

| Conditions | Late-stage orthogonal deprotection in solution phase |

Transitioning from OAll to OBzl protection significantly lowers catalyst procurement costs and simplifies downstream API purification.

Compatibility with Acid-Sensitive Peptide Sequences

Certain complex targets, such as O-linked glycopeptides or peptides containing acid-labile lipid conjugates, degrade rapidly in the 90-95% TFA required to remove standard OtBu protecting groups [1]. By incorporating Fmoc-Asp(OBzl)-OH, chemists can bypass strong acid deprotection entirely for the aspartic acid residue. Once the peptide is assembled, the benzyl group is cleaved under strictly neutral conditions via hydrogenolysis [2]. This orthogonal approach preserves delicate structural motifs that would otherwise suffer from acid-catalyzed hydrolysis or epimerization.

| Evidence Dimension | pH conditions required for side-chain deprotection |

| Target Compound Data | Neutral pH (H2, Pd/C) |

| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (pH < 1, 95% TFA) |

| Quantified Difference | Shifts deprotection from highly acidic to completely neutral conditions |

| Conditions | Global side-chain deprotection of sensitive peptide conjugates |

Essential for the high-yield procurement and manufacturing of glycopeptides and acid-sensitive therapeutic conjugates.

Convergent Synthesis of Long Peptides via Fragment Condensation

In the convergent synthesis of >50-mer peptides, Fmoc-Asp(OBzl)-OH is incorporated into intermediate fragments synthesized on 2-CTC resin. Because the OBzl group survives the 1% TFA cleavage used to release the fragment from the resin, the aspartic acid side chain remains protected, preventing unwanted branching or polymerization during subsequent liquid-phase fragment coupling [1].

Synthesis of Head-to-Tail Cyclic Peptides

For cyclic peptide development, the linear precursor is often synthesized with Fmoc-Asp(OBzl)-OH. Following selective deprotection of the N- and C-termini, the peptide is cyclized on-resin or in solution. The OBzl group protects the internal aspartic acid carboxylate from participating in the cyclization reaction, ensuring exclusive head-to-tail macrocyclization before final deprotection via hydrogenation [2].

Manufacturing of Acid-Sensitive Glycopeptides

When synthesizing glycopeptides where the glycosidic linkages are susceptible to acid hydrolysis, Fmoc-Asp(OBzl)-OH replaces standard OtBu derivatives. This allows the final global deprotection to be conducted via neutral catalytic hydrogenation, preserving the integrity of the carbohydrate moieties and maximizing the final yield of the intact therapeutic molecule [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types